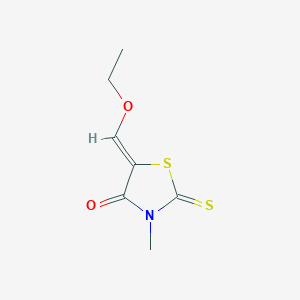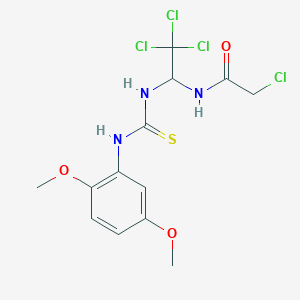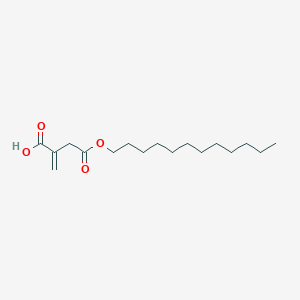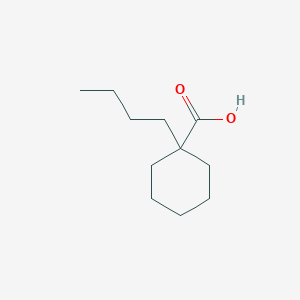![molecular formula C23H19N5S B12006691 4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)
4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its systematic name 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , is a fascinating molecule with diverse applications. Its chemical formula is C8H8N4S , and it has a molecular weight of approximately 192.24 g/mol . The compound’s melting point is around 195 °C (dec.) .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common method is the reaction between 4-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) and an appropriate aldehyde, such as 9-ethylcarbazole aldehyde . The reaction proceeds via a Schiff base formation, resulting in the desired compound .
Reaction Conditions::- Reactants: 4-phenyl-4H-1,2,4-triazole-3-thiol, 9-ethylcarbazole aldehyde
- Solvent: Organic solvent (e.g., ethanol, dichloromethane)
- Catalyst: Acidic or basic conditions
- Temperature: Typically at room temperature or slightly elevated
- Isolation: Crystallization or column chromatography
Industrial Production:: While industrial-scale production methods are not widely documented, researchers have explored scalable approaches for manufacturing this compound. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Nucleophilic substitution reactions at the triazole nitrogen or thiol sulfur are possible.
Reduction: Reduction of the triazole ring or thiol group may yield interesting products.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The specific products depend on the reaction conditions and substituents. Examples include N-substituted derivatives, disulfides, and triazole ring-modified compounds.
Applications De Recherche Scientifique
Chemistry::
Catalysis: The compound’s unique structure may find applications in catalytic processes.
Ligand Design: It can serve as a ligand for transition metal complexes.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antioxidant Effects: The thiol group suggests potential antioxidant properties.
Enzyme Inhibition: Interaction with enzymes due to its aromatic and heterocyclic nature.
Materials Science: Exploration of its optical, electronic, or photophysical properties.
Pharmaceuticals: Drug discovery and development.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways and molecular targets.
Comparaison Avec Des Composés Similaires
While this compound is unique, it shares features with related triazoles, thiol-containing molecules, and carbazole derivatives. Notable similar compounds include 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 380454-34-2) .
Propriétés
Formule moléculaire |
C23H19N5S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19N5S/c1-2-27-20-11-7-6-10-18(20)19-14-16(12-13-21(19)27)15-24-28-22(25-26-23(28)29)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,29)/b24-15+ |
Clé InChI |
XNQFSPSPIVINEQ-BUVRLJJBSA-N |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12006610.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)


![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006649.png)


![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)



